molecular formula C23H20N4O5S B2585043 Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-48-3

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2585043
CAS No.: 537046-48-3
M. Wt: 464.5
InChI Key: FTSZOEQROKGLEN-UHFFFAOYSA-N
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Description

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5. The purity is usually 95%.
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Scientific Research Applications

Microwave-promoted Synthesis

The compound has been synthesized via the modified Biginelli reaction from benzaldehyde, p-tolylurea, and methyl acetoacetate, promoted with microwave irradiation and catalyzed by TsOH under solvent-free conditions, showcasing a high yield. This method signifies the versatility of microwave-assisted synthesis in producing complex organic compounds efficiently (Qing Chen, Qingjian Liu, & Haiping Wang, 2012).

Anti-inflammatory and Antimicrobial Applications

New 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters have been synthesized and demonstrated moderate anti-inflammatory activity, comparable with indomethacin at certain dosages. This highlights the potential of these compounds in developing new anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Additionally, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have been investigated for antimicrobial activity. These compounds exhibited significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, outperforming reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with 4-nitrobenzaldehyde, followed by the addition of benzyl mercaptan and methyl chloroformate. The resulting intermediate is then subjected to cyclization with acetic anhydride to yield the final product.", "Starting Materials": [ "2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione", "4-nitrobenzaldehyde", "benzyl mercaptan", "methyl chloroformate", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with 4-nitrobenzaldehyde in the presence of acetic acid to yield the intermediate 2-amino-4-methyl-5-(4-nitrophenyl)-7-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbaldehyde.", "Step 2: Addition of benzyl mercaptan and triethylamine to the intermediate from step 1 in the presence of acetonitrile to yield the intermediate 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbaldehyde.", "Step 3: Addition of methyl chloroformate to the intermediate from step 2 in the presence of triethylamine to yield the intermediate Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.", "Step 4: Cyclization of the intermediate from step 3 with acetic anhydride in the presence of pyridine to yield the final product Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate." ] }

CAS No.

537046-48-3

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5

IUPAC Name

methyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N4O5S/c1-13-17(22(29)32-2)18(15-8-10-16(11-9-15)27(30)31)19-20(24-13)25-23(26-21(19)28)33-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,24,25,26,28)

InChI Key

FTSZOEQROKGLEN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

solubility

not available

Origin of Product

United States

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